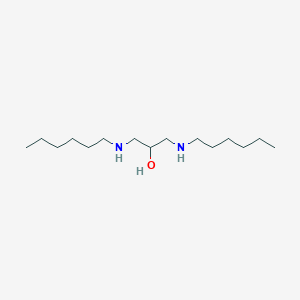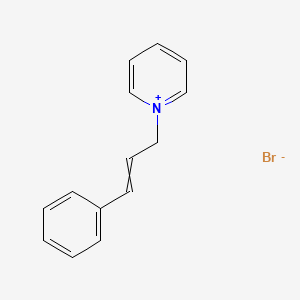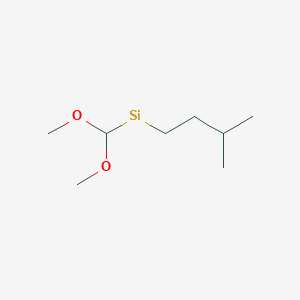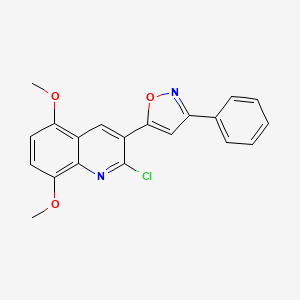
Acetic acid;(2-chloro-5-fluorophenyl)methanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(2-chloro-5-fluorophenyl)methanediol is a chemical compound that combines the properties of acetic acid and a substituted phenylmethanediol This compound is of interest due to its unique chemical structure, which includes both a carboxylic acid group and a substituted aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-chloro-5-fluorophenyl)methanediol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for this step include chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.
Esterification: The final step involves the esterification of the hydroxylated aromatic compound with acetic acid. This can be achieved using acidic catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming (2-chloro-5-fluorophenyl)methanol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of (2-chloro-5-fluorophenyl)methanol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Acetic acid;(2-chloro-5-fluorophenyl)methanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid;(2-chloro-5-fluorophenyl)methanediol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The compound may also undergo metabolic transformations in the body, resulting in active metabolites that contribute to its overall activity.
類似化合物との比較
Similar Compounds
(2-chloro-5-fluorophenyl)acetic acid: Similar structure but lacks the methanediol group.
(2-chloro-5-fluorophenyl)methanol: Similar structure but lacks the acetic acid group.
(2-chloro-5-fluorophenyl)ethanol: Similar structure with an ethyl group instead of a methanediol group.
Uniqueness
Acetic acid;(2-chloro-5-fluorophenyl)methanediol is unique due to the presence of both acetic acid and methanediol groups, which can influence its reactivity and potential applications. The combination of chlorine and fluorine atoms on the aromatic ring further enhances its chemical properties and potential biological activity.
特性
CAS番号 |
571903-68-9 |
|---|---|
分子式 |
C11H14ClFO6 |
分子量 |
296.67 g/mol |
IUPAC名 |
acetic acid;(2-chloro-5-fluorophenyl)methanediol |
InChI |
InChI=1S/C7H6ClFO2.2C2H4O2/c8-6-2-1-4(9)3-5(6)7(10)11;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4) |
InChIキー |
ZZPSDFORELGLQR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1F)C(O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


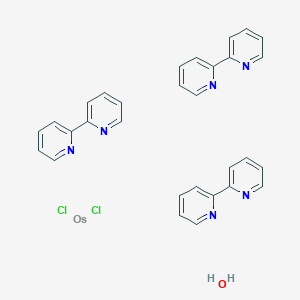
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
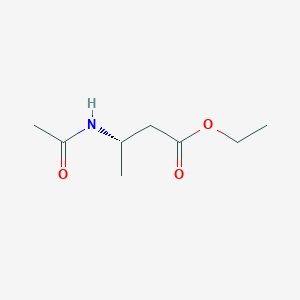
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)

